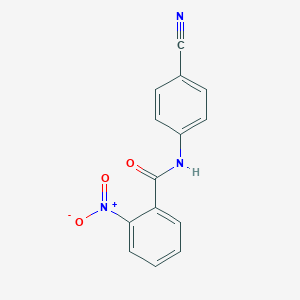
N-(4-cyanophenyl)-2-nitrobenzamide
Description
N-(4-Cyanophenyl)-2-nitrobenzamide (CAS: 95202-37-2) is a benzamide derivative characterized by a nitro group at the ortho-position of the benzoyl ring and a cyano-substituted phenyl group attached via an amide linkage. Its molecular formula is C₁₄H₉N₃O₃, with an average mass of 267.244 g/mol and a monoisotopic mass of 267.064391 g/mol . The compound’s structure (Fig. 1) features intramolecular electronic effects due to the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, which influence its reactivity, solubility, and crystallographic packing .
Properties
CAS No. |
95202-37-2 |
|---|---|
Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O3/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17(19)20/h1-8H,(H,16,18) |
InChI Key |
VSAWIOIBVHRRKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzamide Derivatives
The following table summarizes key structural analogs of N-(4-cyanophenyl)-2-nitrobenzamide, highlighting differences in substituents and their physicochemical impacts:
Structural and Crystallographic Comparisons
- This compound vs. N-(4-Cyanophenyl)-2,6-difluorobenzamide: The fluorinated analog (2,6-F substitution) exhibits a shorter acetylene bond (1.162 Å) in its prop-2-ynyl variant compared to the nitro-cyano derivative, which lacks significant non-covalent interactions in its crystal lattice . The nitro group in the title compound facilitates stronger hydrogen bonding (N–H⋯O), whereas fluorine substituents promote C–H⋯F interactions .
N-(2-Nitrophenyl)-4-bromo-benzamide (I) :
This brominated analog crystallizes with two molecules per asymmetric unit , unlike the title compound’s single-molecule packing. The bromine atom increases steric bulk, affecting solubility in polar solvents .
Spectroscopic and Analytical Comparisons
- ¹H NMR Shifts: The cyano group in this compound deshields adjacent protons, resulting in aromatic signals near δ 7.8–8.1 ppm . Prenyl chain substituents (e.g., in compound 1zz) introduce allylic protons at δ 1.3–2.6 ppm .
- Mass Spectrometry :
- The title compound exhibits a molecular ion peak at m/z 267.06 (M+H⁺), while thiadiazole derivatives (e.g., from ) show fragmentation patterns consistent with sulfur-containing heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


